molecular formula C8H14O2 B3055746 4-Oxooctanal CAS No. 66662-22-4

4-Oxooctanal

Cat. No. B3055746
CAS RN: 66662-22-4
M. Wt: 142.2 g/mol
InChI Key: JWSDUZPHHXIUBR-UHFFFAOYSA-N
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Description

4-Oxooctanal , also known as octanal-4-one , is an organic compound with the chemical formula C8H14O2 . It belongs to the class of aliphatic ketones and is characterized by its carbonyl group (C=O) attached to an eight-carbon alkyl chain. The compound exhibits a fruity odor and is commonly used in flavor and fragrance applications .


Synthesis Analysis

The synthesis of 4-Oxooctanal involves various methods, including oxidation of the corresponding alcohol (octanol) or oxidative cleavage of alkenes. One common approach is the oxidation of octanol using oxidizing agents such as chromic acid or potassium permanganate. Additionally, 4-Oxooctanal can be obtained through the oxidation of other aldehydes or ketones with specific reagents .

Scientific Research Applications

Lipid Peroxidation and Protein Modification

4-Oxooctanal, a product of lipid hydroperoxide decomposition, exhibits higher reactivity than its counterparts towards DNA bases and proteins. Research has revealed its role in forming novel cyclic covalent modifications on histone proteins, specifically histone H4, through reaction with specific amino acid motifs. This modification could potentially influence transcriptional activation, suggesting a profound impact on gene expression and cellular function (Oe et al., 2003).

Scavenging of 4-Oxooctanal

The non-specific reactivity of 4-Oxooctanal with proteins, particularly lysine residues, is counteracted by molecules like pyridoxamine and salicylamine, forming stable compounds. This scavenging mechanism suggests potential therapeutic applications in conditions characterized by elevated levels of 4-Oxooctanal, such as degenerative diseases and cancer (Amarnath & Amarnath, 2015).

Cardiovascular Implications

4-Oxooctanal's impact extends to cardiovascular health, where its presence is linked to arrhythmic risks. By modulating cardiac ion channels, specifically through the inhibition of human Ether-a-go-go Related Gene (hERG) K+ channels and induction of late Na+ currents, 4-Oxooctanal increases the risk of arrhythmias. This suggests a critical role in cardiac function and emphasizes the need for a deeper understanding of its effects on heart health (Choi et al., 2021).

Environmental and Analytical Chemistry

Beyond biological systems, 4-Oxooctanal's reactivity is harnessed in environmental and analytical chemistry applications. For instance, iron oxyhydroxide nanorods exhibit enhanced electrochemical reactivity, serving as a sensitive detection platform for pollutants like 4-chlorophenol. This underscores the broader applications of understanding 4-Oxooctanal's chemical behavior (Zhang et al., 2016).

properties

IUPAC Name

4-oxooctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSDUZPHHXIUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423879
Record name 4-oxooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxooctanal

CAS RN

66662-22-4
Record name 4-oxooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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